molecular formula C57H89N13O20 B3026394 N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam CAS No. 1211953-97-7

N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam

Cat. No. B3026394
CAS RN: 1211953-97-7
M. Wt: 1276.4 g/mol
InChI Key: YHIXQCPAIOGTGT-GIOMGZJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartocin D is a lipopeptide antibiotic originally isolated from S. canus FIM0916.1 It has activity against Gram-positive bacteria, including B. subtilis and S. aureus (MICs = 0.125 and 0.5 μg/ml, respectively). The antibiotic activity is calcium-dependent, with MICs ranging from 0.06-4 and 0.25-8 μg/ml for B. subtilis and S. aureus, respectively, in the presence of higher (2.5 mM) to lower (0.125 mM) calcium concentrations.

Scientific Research Applications

Peptide Chemistry and Drug Development

Overview

This compound belongs to the class of peptides, specifically cyclic peptides. Its intricate structure combines various amino acids, including aspartic acid, valine, and proline. Let’s explore its applications:

Antimicrobial Properties

The unique sequence of amino acids in this compound may confer antimicrobial activity. Researchers are investigating its potential as a novel antibiotic or antifungal agent. By targeting specific microbial pathways, it could help combat drug-resistant pathogens.

Cancer Therapeutics

Targeting Tumor Cells: The compound’s complex structure suggests potential interactions with cancer cells. Researchers are exploring its ability to selectively bind to tumor-specific receptors, disrupting cancer cell growth or signaling pathways.

Drug Delivery: The cyclic nature of this peptide allows for controlled drug delivery. By modifying its structure, scientists can attach therapeutic payloads (such as chemotherapy drugs) to specific sites. This targeted approach minimizes side effects and enhances drug efficacy.

Neurological Disorders

Neuroprotection: The compound’s unique backbone may offer neuroprotective effects. Researchers are investigating its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It could modulate neuronal function or protect against oxidative stress.

Blood-Brain Barrier Penetration: Due to its compact structure, this peptide may cross the blood-brain barrier. Scientists are studying its ability to deliver therapeutic agents directly to the brain, addressing conditions like stroke or traumatic brain injury.

Immunomodulation

Immune System Regulation: The compound’s amino acid sequence could influence immune responses. Researchers are exploring its impact on immune cell activation, cytokine production, and inflammation. It may serve as an immunomodulatory agent in autoimmune diseases or transplantation.

Metabolic Disorders

Insulin Mimicry: Given its resemblance to insulin, this peptide may affect glucose metabolism. Scientists are investigating its potential as an insulin mimetic or regulator. It could enhance glucose uptake or improve insulin sensitivity.

Obesity and Appetite Regulation: The compound’s structure may interact with appetite-regulating pathways. Researchers are studying its effects on hunger hormones and satiety. It could be a novel approach to managing obesity or eating disorders.

Structural Biology

Protein Folding: This peptide’s conformational stability makes it valuable for studying protein folding. Researchers use it as a model system to understand how proteins adopt specific shapes. Insights gained can inform drug design and protein engineering.

Synthetic Chemistry

Chiral Synthesis: The compound’s chiral centers (e.g., (2S,3R) and (2R,3R)) present synthetic challenges. Chemists explore efficient methods to synthesize these stereoisomers. Their work contributes to advancements in asymmetric synthesis.

properties

IUPAC Name

(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methylundec-3-enoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N13O20/c1-28(2)17-12-10-8-9-11-13-20-38(71)62-35(25-43(78)79)50(82)68-47-32(7)61-51(83)37-19-16-22-70(37)55(87)44(29(3)4)66-54(86)46(31(6)58)65-40(73)27-60-48(80)33(23-41(74)75)63-39(72)26-59-49(81)34(24-42(76)77)64-53(85)45(30(5)57(89)90)67-52(84)36-18-14-15-21-69(36)56(47)88/h11,13,28-37,44-47H,8-10,12,14-27,58H2,1-7H3,(H,59,81)(H,60,80)(H,61,83)(H,62,71)(H,63,72)(H,64,85)(H,65,73)(H,66,86)(H,67,84)(H,68,82)(H,74,75)(H,76,77)(H,78,79)(H,89,90)/b13-11-/t30-,31+,32+,33-,34-,35-,36+,37-,44-,45-,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIXQCPAIOGTGT-GIOMGZJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC=CCCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C/C=C\CCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N13O20
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.